1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone is an organic compound characterized by its complex structure, which includes a biphenyl group and a diphenylethanone moiety
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone can be compared to other similar compounds, such as:
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon atom, used in the production of dyes and fragrances.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group, widely used in the production of sunscreens and as a photoinitiator in polymer chemistry. The uniqueness of 1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone lies in its specific structure, which combines elements of these simpler compounds, leading to distinct chemical and physical properties .
This comprehensive overview highlights the significance of 1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
Molecular Formula |
C26H20O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,2-diphenyl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H20O/c27-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H |
InChI Key |
ZFMVFWAENZDNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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